molecular formula C8H6ClN3O B8535808 4-Chloro-3-hydrazono-2-oxindole

4-Chloro-3-hydrazono-2-oxindole

Cat. No.: B8535808
M. Wt: 195.60 g/mol
InChI Key: GDJAZBCNSRLRSZ-UHFFFAOYSA-N
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Description

4-Chloro-3-hydrazono-2-oxindole is a synthetic derivative of the oxindole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles. This compound is presented as a high-purity chemical for research applications and is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use. Oxindole derivatives, particularly those functionalized at the 3-position like 3-hydrazonoindolin-2-one, are of significant interest in drug discovery for their ability to induce apoptosis in cancer cells . These compounds are frequently investigated as potential anticancer agents, with mechanistic studies showing they can modulate key proteins in the apoptosis pathway, such as increasing the expression of caspase-3, caspase-9, and Bax while decreasing the expression of Bcl-2 . Furthermore, closely related chloro-substituted isatin hydrazones have demonstrated potent biological activity, including selective disruption of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor, highlighting their potential in antiviral research . The structural features of this compound make it a valuable precursor for synthesizing novel hybrids for evaluating against various biological targets, such as glycogen synthase kinase-3β (GSK-3β), a promising target in cancer therapy . Researchers can leverage this versatile chemical tool to explore new therapeutic avenues in oncology and virology.

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

4-chloro-3-diazenyl-1H-indol-2-ol

InChI

InChI=1S/C8H6ClN3O/c9-4-2-1-3-5-6(4)7(12-10)8(13)11-5/h1-3,10-11,13H

InChI Key

GDJAZBCNSRLRSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(N2)O)N=N

Origin of Product

United States

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 2-oxindole, including 4-Chloro-3-hydrazono-2-oxindole, exhibit significant analgesic and anti-inflammatory activities. These compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. Such inhibition can alleviate pain associated with conditions like rheumatoid arthritis and osteoarthritis .

Antimicrobial Activity

Studies have demonstrated that this compound and its derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results that suggest its potential use as an antimicrobial agent .

Case Study: Analgesic Efficacy

A study conducted on a series of 2-oxindole derivatives, including this compound, evaluated their analgesic effects in animal models. The results indicated a significant reduction in pain response compared to control groups, supporting the compound's potential as a therapeutic agent for pain management .

Case Study: Antimicrobial Testing

In another investigation, this compound was tested against several pathogenic bacteria. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential application in developing new antimicrobial therapies .

Comparative Data Table

PropertyThis compoundReference
Analgesic ActivitySignificant
Anti-inflammatory ActivityEffective
Antimicrobial ActivityPositive against Gram-positive
Synthesis MethodHydrazine reaction with oxindole

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Compound 1 : 5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one
  • Key Differences: Chlorine is positioned at the 5- instead of 4-position on the indolinone core. The hydrazone group is substituted with a 2,4-dinitrophenyl moiety, introducing strong electron-withdrawing effects.
  • Spectroscopic studies (e.g., UV-Vis and IR) on similar hydrazono compounds reveal that electron-withdrawing substituents like nitro groups redshift absorption bands due to extended conjugation .
Compound 2 : 4-{(E)-[(4-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl (2E)-3-phenylacrylate
  • Key Differences: Incorporates a sulfonylamino benzoyl group and a methoxyphenyl acrylate ester. Molecular weight (564.99 g/mol) significantly higher than simpler hydrazono-oxindoles.
  • Bulky substituents may hinder solubility in polar solvents, limiting bioactivity compared to smaller analogs like 4-Chloro-3-hydrazono-2-oxindole .

Physicochemical and Functional Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₈H₅ClN₃O 196.60 4-Cl, 3-hydrazono, oxindole core High polarity, moderate solubility
5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one C₁₄H₈ClN₅O₅ 361.70 5-Cl, 2,4-dinitrophenyl hydrazone Strong electron-withdrawing effects
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate C₁₁H₁₃ClN₂O₃ 272.69 Ethyl ester, 4-methoxyphenyl hydrazone Lipophilic, pharmaceutical intermediate
  • Solubility Trends: Hydrazones with polar groups (e.g., sulfonyl or nitro) exhibit higher solubility in DMSO or acetone, whereas ester-containing derivatives (e.g., Compound 2) favor nonpolar solvents .
  • Stability :
    • Nitro-substituted hydrazones (Compound 1) may decompose under acidic conditions due to labile N–N bonds, whereas sulfonamide derivatives (Compound 2) show enhanced thermal stability .
Compound 3 : 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone
  • Key Differences :
    • Pyrazole core instead of oxindole, with a cyclohexyl group.
Compound 4 : Chlorthalidone Related Compound A (2-[3-(Aminosulfonyl)-4-chlorobenzoyl]benzoic acid)
  • Key Differences: Benzophenone core with sulfamoyl and chloro substituents.
  • Implications: Sulfonamide groups are associated with diuretic activity, suggesting that this compound’s bioactivity may differ due to the absence of this moiety .

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method involves the condensation of 4-chloroisatin (12a ) with hydrazine hydrate in alcoholic solvents. This reaction proceeds via nucleophilic attack of hydrazine at the carbonyl group of isatin, followed by dehydration to form the hydrazone moiety. According to the European Patent EP0244918B1, this method achieves yields exceeding 75% under reflux conditions.

A representative procedure from the patent literature specifies:

  • Reactants : 4-Chloroisatin (1.0 equiv), hydrazine hydrate (2.0 equiv)

  • Solvent : Absolute ethanol (0.4 M concentration)

  • Conditions : Reflux at 78°C for 2–3 hours

  • Workup : Cooling to room temperature, filtration of the precipitated product, and recrystallization from ethanol.

The product, 4-chloro-3-hydrazono-2-oxindole (13a ), is isolated as a yellow crystalline solid with a melting point of 235–236°C.

Optimization and Variants

Modifications to the base protocol have been explored to enhance yield and purity:

  • Solvent Effects : Substituting ethanol with methanol (as reported by Coffey et al.) reduces reaction time to 1 hour due to higher reflux temperatures (64.7°C vs. 78°C for ethanol). However, this accelerates byproduct formation, necessitating chromatographic purification.

  • Stoichiometry : Increasing hydrazine hydrate to 3.0 equiv drives the reaction to completion but complicates isolation due to excess reagent solubility.

Chlorination of 3-Hydrazono-2-oxindole Precursors

Two-Step Synthesis via Intermediate Hydrazones

An alternative route involves the chlorination of preformed 3-hydrazono-2-oxindoles. This method, detailed by Coffey et al., employs (dichloroiodo)benzene (PhICl₂) as a chlorinating agent:

Step 1: Synthesis of 3-Hydrazono-2-oxindole

  • Reactants : Isatin derivatives (e.g., 5-substituted isatins), hydrazine hydrate

  • Solvent : Methanol or ethanol (0.4 M)

  • Conditions : Reflux for 1–2 hours

  • Yield : 75–97% depending on substituents.

Step 2: Dichlorination with PhICl₂

  • Reactants : 3-Hydrazono-2-oxindole (1.0 equiv), PhICl₂ (1.1 equiv)

  • Solvent : Dichloroethane (DCE, 0.2 M)

  • Catalyst : Pyridine (5 mol%)

  • Conditions : Reflux at 83°C for 30–60 minutes

  • Yield : 60–85% after column chromatography.

This method is particularly advantageous for introducing chlorine at the 3-position while retaining the hydrazone functionality.

Comparative Analysis of Methodologies

Yield and Purity

Method Average Yield Purity (HPLC) Key Advantage
Hydrazination of Isatin75–85%>95%Simplicity, scalability
Dichlorination Route60–85%90–98%Flexibility in substituent design

Practical Considerations

  • Cost : The hydrazination route uses inexpensive hydrazine hydrate, whereas PhICl₂ is cost-prohibitive for large-scale synthesis.

  • Safety : Dichloroethane (DCE) poses toxicity concerns, necessitating stringent safety protocols compared to ethanol-based systems.

Structural Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (DMSO-d₆) : Signals at δ 10.86 (br, 1H, NH), 7.27 (s, 1H, aromatic), and 6.93 (d, J = 8.4 Hz, 1H, aromatic) confirm the hydrazone and chloro substituents.

  • ¹³C NMR : Peaks at δ 162.9 (C=O), 143.2 (C-Cl), and 110.4 (aromatic C) align with reported data.

Melting Points and Stability

  • The compound decomposes above 235°C, requiring storage under inert conditions to prevent hydrolysis.

Industrial Applications and Patent Landscape

The European Patent EP0244918B1 highlights this compound as a precursor to antipsychotic agents, emphasizing its role in forming carboxamide derivatives. Recent advancements focus on:

  • Continuous Flow Synthesis : Reducing reaction times from hours to minutes via microreactor technology.

  • Green Chemistry : Replacing DCE with cyclopentyl methyl ether (CPME) to improve sustainability .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-3-hydrazono-2-oxindole, and how can reaction conditions be optimized?

The compound is typically synthesized via hydrazone formation by reacting 4-chloro-2-oxindole with hydrazine derivatives under acidic or neutral conditions. For example, analogous hydrazono-indole derivatives have been prepared using reflux in ethanol with catalytic acetic acid, achieving yields of 65–80% . Key parameters include temperature control (70–80°C), stoichiometric ratios (1:1.2 for oxindole:hydrazine), and purification via recrystallization using ethanol/water mixtures. Reaction monitoring by TLC (silica gel, ethyl acetate/hexane) ensures minimal side-product formation.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming hydrazone tautomerism (e.g., peaks at δ 10–12 ppm for NH groups) and chlorine substitution patterns .
  • X-ray crystallography : Single-crystal analysis resolves tautomeric ambiguity (e.g., enol-imine vs. keto-amine forms) and confirms planarity of the hydrazono moiety. Software like ORTEP-3 and WinGX is used for structure refinement .
  • IR : Stretching frequencies at 1650–1680 cm1^{-1} (C=O) and 3200–3400 cm1^{-1} (N–H) validate functional groups .

Q. How can researchers mitigate hazards during synthesis and handling of this compound?

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact with reactive intermediates (e.g., hydrazine derivatives).
  • Waste containing chloro or nitro groups must be segregated and treated with oxidizing agents (e.g., KMnO4_4) before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound derivatives?

Molecular docking tools like MOE and Maestro simulate ligand-receptor interactions. For example:

  • Protonate the compound at physiological pH and optimize geometry using the MMFF94 force field.
  • Dock into target proteins (e.g., kinases or oxidoreductases) using the induced-fit protocol, prioritizing binding poses with ΔG < −8 kcal/mol. Validate results with MD simulations (50 ns) to assess stability .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for hydrazono-oxindoles?

Discrepancies often arise from tautomerism or solvent effects. For example:

  • If NMR suggests a keto-amine form but X-ray shows enol-imine, perform variable-temperature NMR to detect tautomeric equilibria.
  • Use Hirshfeld surface analysis (CrystalExplorer) to identify intermolecular H-bonds stabilizing the solid-state structure .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystal lattices?

Graph set analysis (e.g., Etter’s rules) classifies H-bond motifs (e.g., R22(8)R_2^2(8) rings) and predicts packing efficiency. For hydrazono-oxindoles, NH···O and Cl···π interactions dominate, leading to layered or helical architectures. Synthons can be engineered by introducing electron-withdrawing groups to enhance directionality .

Q. What kinetic models are suitable for studying the reactivity of this compound in nucleophilic substitution reactions?

Pseudo-first-order kinetics (excess nucleophile) with UV-Vis monitoring at λ = 300–400 nm (hydrazone π→π* transitions). For example, reaction with thiols follows an SNArS_NAr mechanism, with rate constants (k) dependent on para-substituent Hammett parameters. Arrhenius plots (20–50°C) determine activation energies .

Methodological Tables

Table 1. Key Crystallographic Data for this compound Derivatives

ParameterValue (Example)Method/Software
Space groupP212_1/cWinGX
Bond length (C=N)1.28–1.32 ÅORTEP-3
Torsion angle175–178°SHELXL

Table 2. Computational Docking Parameters for Biological Activity Prediction

ParameterSettingSoftware
Force fieldMMFF94MOE
Docking algorithmInduced-fitMaestro
Scoring functionGlide XPSchrödinger

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